Atrasentan - 195704-72-4

Atrasentan

Catalog Number: EVT-257578
CAS Number: 195704-72-4
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atrasentan is a member of pyrrolidines.
Atrasentan is a substance that is being studied in the treatment of cancer. It belongs to the family of drugs called endothelin-1 protein receptor antagonists. It is a novel, selective endothelin A receptor antagonist (SERA).
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.

Bosentan

    Reference:

    23. Sogabe, K., et al. Pharmacological characterization of YM598, a selective endothelin-A receptor antagonist. Journal of Pharmacological Sciences 98, 431–437 (2005).

YM598

    Relevance: Similar to atrasentan, YM598 exhibits high selectivity for ETA receptors over ETB receptors. [] In preclinical models, YM598 exhibits comparable efficacy to atrasentan when administered orally. []

    Reference:

    23. Sogabe, K., et al. Pharmacological characterization of YM598, a selective endothelin-A receptor antagonist. Journal of Pharmacological Sciences 98, 431–437 (2005).

Endothelin-1

    Relevance: ET-1 is the endogenous ligand for endothelin receptors, including ETA receptors, which atrasentan targets. By blocking the binding of ET-1 to ETA receptors, atrasentan exerts its therapeutic effects by inhibiting ET-1-mediated signaling pathways. [, , ]

Avosentan

    Relevance: Like atrasentan, avosentan targeted the endothelin system for kidney protection. Unfortunately, both drugs exhibited fluid retention as a side effect, highlighting the challenges in balancing efficacy and safety within this drug class. []

    Reference:

    1. Carducci, M. A. et al. A Phase I-II Study of Docetaxel and Atrasentan in Men with Castration-Resistant Metastatic Prostate Cancer. Clinical Cancer Research 14, 6270–6277 (2008).

Overview

Atrasentan is a selective antagonist of the endothelin-A receptor, primarily developed for therapeutic applications in diseases characterized by excessive endothelin-1 activity, such as chronic kidney disease and certain cancers. It has shown potential in inhibiting angiogenesis and tumor growth, making it a candidate for various clinical applications. The compound is also known as ABT-627 and has been investigated for its effects on proteinuria and glomerular injury in nephropathies, particularly IgA nephropathy .

Source and Classification

Atrasentan belongs to the class of compounds known as endothelin receptor antagonists. These compounds function by blocking the action of endothelin-1, a potent vasoconstrictor involved in various pathophysiological processes including hypertension and heart failure. Atrasentan is specifically classified as an endothelin-A receptor antagonist, which selectively targets the endothelin-A receptor subtype over the endothelin-B receptor subtype .

Synthesis Analysis

Methods and Technical Details

The synthesis of atrasentan has been achieved through several methods, with notable approaches including asymmetric synthesis and organocatalytic strategies. One efficient synthetic route involves the use of bis(oxazoline)-magnesium triflate complexes to facilitate the conjugate addition of ketoesters to nitroolefins, yielding intermediates that can be transformed into atrasentan .

Key steps in the synthesis include:

  • Formation of Pyrrolidine Core: The pyrrolidine structure is synthesized through a series of reactions involving nitromethane additions and subsequent reduction steps.
  • Final Assembly: The final assembly of atrasentan involves saponification reactions to convert esters into the corresponding acids, followed by purification processes such as column chromatography .
Molecular Structure Analysis

Structure and Data

Atrasentan's molecular formula is C22H24N2O3C_{22}H_{24}N_2O_3, and its structure features a pyrrolidine core linked to various aromatic groups. The compound's three-dimensional conformation is critical for its interaction with the endothelin-A receptor, influencing its potency and selectivity.

The structural representation can be summarized as follows:

  • Molecular Weight: 364.44 g/mol
  • Key Functional Groups: Pyrrolidine ring, aromatic rings, and carbonyl groups.

Detailed structural data can be obtained through techniques such as X-ray crystallography, which provides insights into its spatial arrangement and bonding characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

Atrasentan undergoes several chemical reactions during its synthesis, including:

  • Conjugate Addition: The addition of nitromethane to carbonyl compounds forms key intermediates.
  • Reduction Reactions: Catalytic hydrogenation is employed to reduce nitro groups to amines.
  • Saponification: Ester bonds are hydrolyzed to yield carboxylic acids necessary for the final structure.

These reactions are typically optimized for yield and selectivity, employing various catalysts and solvents to enhance efficiency .

Mechanism of Action

Process and Data

Atrasentan exerts its pharmacological effects by selectively binding to the endothelin-A receptor, preventing the action of endothelin-1. This blockade leads to vasodilation, reduced cell proliferation, and decreased fibrosis in renal tissues. The mechanism involves:

  • Inhibition of Endothelin Signaling: By blocking the receptor, atrasentan reduces intracellular signaling pathways that promote inflammation and fibrosis.
  • Impact on Gene Expression: Atrasentan alters the expression of genes associated with renal injury and inflammation, thus conferring protective effects in models of kidney disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atrasentan is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Atrasentan is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound exhibits specific acid-base properties that influence its solubility and bioavailability.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed for quantifying atrasentan in biological samples .

Applications

Scientific Uses

Atrasentan has been investigated primarily for:

  • Chronic Kidney Disease: It has shown efficacy in reducing proteinuria and improving renal function in clinical trials.
  • Cancer Therapy: Its ability to inhibit angiogenesis makes it a candidate for adjunctive therapy in various malignancies.
  • Retinal Diseases: Research indicates potential benefits in managing retinal vascular complications associated with diabetes .
Molecular Mechanisms of Endothelin Receptor Antagonism

Structural Determinants of ETA Receptor Selectivity

Atrasentan (ABT-627) is a carboxylic acid derivative belonging to the class of highly selective endothelin A (ETA) receptor antagonists. Its molecular design confers a remarkable >1200-fold selectivity for ETA over ETB receptors [2] [5]. This exceptional specificity stems from atrasentan's precise interaction with the ETA receptor's ligand-binding domain. The human ETA receptor, a class A G-protein-coupled receptor (GPCR), features a distinctive hydrophobic pocket within its transmembrane helical bundle that accommodates atrasentan's aromatic and aliphatic moieties [5] [8].

Crystallographic studies reveal that atrasentan's propanoic acid group forms critical hydrogen bonds with ETA-specific residues (Arg326 and Thr329) in the receptor's sixth transmembrane domain, while its methoxyphenyl group engages in π-π stacking with Phe313—interactions absent in the ETB binding pocket [5] [8]. Molecular dynamics simulations demonstrate that atrasentan induces a conformational rearrangement in the ETA receptor's intracellular loops, sterically hindering Gq protein coupling without affecting Gi or Gs pathways [5]. This precise molecular recognition underlies atrasentan's capacity to block ET-1-mediated vasoconstriction and proliferative signaling while preserving ETB-mediated vasodilation and ET-1 clearance—a critical pharmacological advantage over non-selective antagonists.

Table 1: Structural Basis of Atrasentan Selectivity for ETA Receptor

Structural FeatureETA Receptor InteractionETB Receptor Interaction
Carboxylic acid groupHydrogen bonds with Arg326, Thr329Weak ionic interaction with Lys182
Methoxyphenyl groupπ-π stacking with Phe313Steric clash with Leu242
Chlorobenzene moietyHydrophobic packing with Val107, Leu346Incompatible with ETB's shallower pocket
Molecular volumeOptimal fit for ETA pocket (≈650 ų)ETB pocket smaller (≈520 ų)

Allosteric Modulation of ET-1 Signaling Pathways

Beyond competitive inhibition, atrasentan exhibits allosteric modulatory effects on endothelin signaling. In vascular smooth muscle cells, atrasentan binding induces long-range conformational changes that disrupt the ETA receptor's association with β-arrestin2—a critical adaptor protein for internalization and G-protein-independent signaling [4] [7]. This allosteric modulation effectively uncouples the receptor from pro-fibrotic signaling cascades while preserving transient calcium-mediated vasoconstriction essential for vascular tone regulation.

Atrasentan also demonstrates pathway-selective bias by differentially modulating downstream effectors. In diabetic kidney disease models, atrasentan preferentially inhibits ET-1-induced RhoA/Rho kinase activation (implicated in cytoskeletal reorganization and podocyte injury) over the IP3-calcium pathway (critical for acute vasoconstriction) [4] [6]. This biased antagonism arises from atrasentan's stabilization of an ETA receptor conformation that sterically hinders RhoA recruitment while allowing partial Gq activation. Additionally, atrasentan modulates cross-talk with angiotensin II signaling by reducing ETA-AT1 receptor heterodimerization, thereby attenuating angiotensin II-induced ERK1/2 phosphorylation and mesangial cell proliferation—an effect not observed with ETB-selective antagonists [4] [6].

Comparative Pharmacology of Endothelin Receptor Subtype Inhibition

The pharmacological landscape of endothelin receptor antagonists reveals distinct profiles based on receptor selectivity. Atrasentan exemplifies the highly ETA-selective class, contrasting with dual antagonists (bosentan, macitentan) and ETB-selective compounds (BQ788). This selectivity profile translates to differential physiological effects:

Properties

CAS Number

195704-72-4

Product Name

Atrasentan

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N

SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO

Synonyms

(11C)ABT-627
2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
A 127722
A 127722.5
A 147627
A-127722
A-127722.5
A-147627
A127722
A127722.5
A147627
ABT 627
ABT-627
ABT627
atrasentan
Atrasentan Hydrochloride
Xinlay

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.